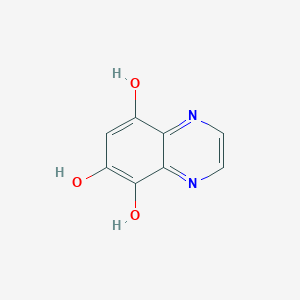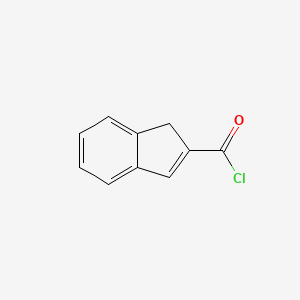
1H-indene-2-carbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indene-2-carbonyl Chloride is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a carbonyl chloride group attached to the second position of the indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-indene-2-carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of 1H-indene-2-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1H-indene-2-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1H-indene-2-carboxaldehyde or 1H-indene-2-methanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield 1H-indene-2-carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
- Amides, esters, and thioesters from substitution reactions.
- 1H-indene-2-carboxaldehyde or 1H-indene-2-methanol from reduction reactions.
- 1H-indene-2-carboxylic acid from oxidation reactions.
Aplicaciones Científicas De Investigación
1H-indene-2-carbonyl Chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-indene-2-carbonyl Chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the indene scaffold .
Comparación Con Compuestos Similares
1H-indene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1H-indene-2-carboxaldehyde: Contains an aldehyde group at the second position of the indene ring.
1H-indene-2-methanol: Features a hydroxymethyl group at the second position of the indene ring.
Uniqueness: 1H-indene-2-carbonyl Chloride is unique due to its high reactivity and versatility in synthetic chemistry. The presence of the carbonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
43073-37-6 |
|---|---|
Fórmula molecular |
C10H7ClO |
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
1H-indene-2-carbonyl chloride |
InChI |
InChI=1S/C10H7ClO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 |
Clave InChI |
CZXQMXSAJXNXAF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


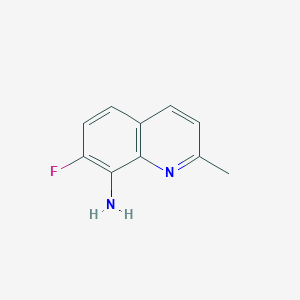

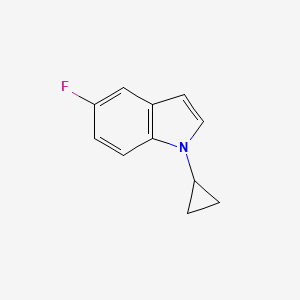
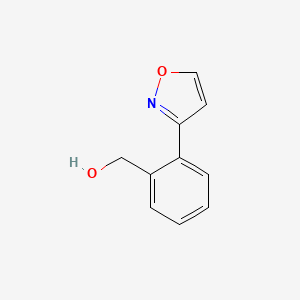


![6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11911480.png)
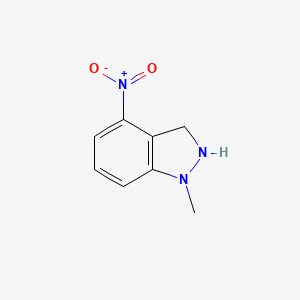
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid](/img/structure/B11911509.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)
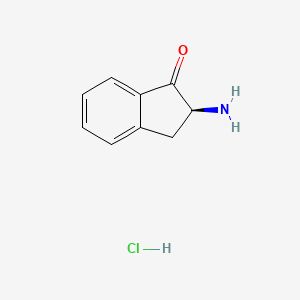

![5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione](/img/structure/B11911523.png)
